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Compound of Interest

Compound Name: Diethyl diallylmalonate

Cat. No.: B042340 Get Quote

CAS Number: 3195-24-2[1]

IUPAC Name: Diethyl 2,2-bis(prop-2-enyl)propanedioate[1]

This technical guide provides an in-depth overview of Diethyl diallylmalonate, a versatile

organic intermediate with significant applications in synthetic chemistry and drug discovery. The

document details its chemical identity, synthesis protocols, and key reactions, with a focus on

its role as a precursor for carbocyclic nucleoside analogues. Experimental procedures are

outlined, and quantitative data are presented in structured tables for clarity. Furthermore,

experimental workflows and relevant biological signaling pathways are visualized using

Graphviz diagrams to aid in comprehension.

Chemical and Physical Properties
Diethyl diallylmalonate is a colorless to pale yellow liquid. A summary of its key physical

properties is provided in the table below.
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Property Value Reference

Molecular Formula C₁₃H₂₀O₄ [1]

Molecular Weight 240.30 g/mol ---

Boiling Point 128-130 °C at 12 mmHg ---

Density 0.994 g/mL at 25 °C ---

Refractive Index n20/D 1.446 ---

Synthesis of Diethyl Diallylmalonate
The synthesis of Diethyl diallylmalonate is typically achieved through the dialkylation of

diethyl malonate with an allyl halide. Two common methods employing different bases, sodium

hydride and sodium ethoxide, are detailed below.

Experimental Protocols
Method 1: Synthesis using Sodium Hydride

This method reports a high yield of Diethyl diallylmalonate.

Procedure:

Suspend sodium hydride (3.74 g, 0.156 mol) in 250 mL of tetrahydrofuran (THF) in a round-

bottom flask under an inert atmosphere.

Cool the suspension to 0 °C and slowly add diethyl malonate (10 g, 62.4 mmol) with

continuous stirring.

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

Cool the mixture back to 0 °C and slowly add allyl bromide (15.8 g, 0.131 mol).

Let the reaction mixture warm to room temperature and stir for an additional 4 hours.

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium

chloride (10 mL).
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Extract the product with ethyl acetate (300 mL) and wash with water (300 mL).

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane,

1:20) to yield Diethyl diallylmalonate as a colorless oil.[1]

Method 2: Synthesis using Sodium Ethoxide

This protocol offers an alternative route using sodium ethoxide as the base.

Procedure:

Prepare a solution of sodium ethoxide by dissolving sodium (8.6 g) in 70 mL of absolute

ethanol in a flask equipped with a stirrer and a dropping funnel.

Cool the sodium ethoxide solution to 5-10 °C.

Slowly add a mixture of diethyl malonate (10 g, 62.5 mmol) and allyl bromide (14.25 g, 187.5

mmol) to the cooled sodium ethoxide solution with continuous stirring.

After the addition is complete, continue stirring at the same temperature for 1 hour, followed

by stirring overnight at room temperature.

Remove the excess ethanol under reduced pressure.

Add water to the residue and extract the product with ethyl acetate.

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

Purify the crude product by vacuum distillation to obtain a colorless liquid.[1]

Quantitative Data on Synthesis
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Method Base Reported Yield Reference

1 Sodium Hydride 97% [1]

2 Sodium Ethoxide
Not specified in the

provided abstract
[1]

Key Reactions and Applications
Diethyl diallylmalonate is a valuable precursor in organic synthesis, particularly in ring-closing

metathesis (RCM) reactions to form five-membered carbocyclic rings. These carbocyclic

structures are key components in the synthesis of various nucleoside analogues with potential

therapeutic applications.

Ring-Closing Metathesis (RCM)
RCM of Diethyl diallylmalonate provides an efficient route to diethyl cyclopent-3-ene-1,1-

dicarboxylate, a versatile intermediate for the synthesis of carbocyclic nucleosides.

Experimental Protocol: RCM using Grubbs Catalyst

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve the Grubbs catalyst (e.g., Grubbs I

or II, specific amounts will vary based on desired catalyst loading) in dry, degassed

dichloromethane.

Add Diethyl diallylmalonate to the catalyst solution.

Stir the reaction mixture at room temperature for a specified time (e.g., 1 hour). The progress

of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, quench the reaction and remove the catalyst residues. This can be

achieved by various methods, including filtration through a plug of silica gel or treatment with

a suitable scavenger.

Remove the solvent under reduced pressure to obtain the crude product.
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Purify the product by column chromatography on silica gel if necessary.

Quantitative Data on Ring-Closing Metathesis
The efficiency of the RCM of Diethyl diallylmalonate is influenced by factors such as the

choice of catalyst, catalyst loading, temperature, and reaction time. Lowering the catalyst

loading to as low as 50 to 250 ppm can still achieve near-quantitative conversion.[2] Reaction

temperature significantly affects the yield, with lower temperatures (e.g., 40 °C) often providing

higher yields of the desired RCM product and minimizing side reactions like isomerization,

especially when using second-generation Grubbs catalysts.[3]

Catalyst
Catalyst
Loading

Temperatur
e

Reaction
Time

Conversion/
Yield

Reference

Grubbs I 0.4 mol%
Room

Temperature
100 min 90% [4]

Grubbs II 1-3 mM 40 °C Not specified
Appreciable

yields
[3]

Grubbs II 3 mM 60 °C Not specified
Low yield

(20%)
[3]

Application in Drug Development: Carbocyclic
Nucleoside Analogues
The primary application of Diethyl diallylmalonate in drug development lies in its use as a

starting material for the synthesis of carbocyclic nucleoside analogues. These compounds are

structurally similar to natural nucleosides but have the furanose oxygen atom replaced by a

methylene group. This modification imparts greater metabolic stability.[5]

Antiviral Activity
Carbocyclic nucleoside analogues have demonstrated a broad spectrum of antiviral activities.

Their primary mechanism of action involves the inhibition of viral DNA or RNA polymerases.[6]

[7] After entering a cell, these analogues are phosphorylated to their triphosphate form by host
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or viral kinases. The triphosphate then acts as a competitive inhibitor or a chain terminator

during viral nucleic acid replication.[8]

Anticancer Activity
Certain carbocyclic nucleoside analogues synthesized from precursors like Diethyl
diallylmalonate have shown promising anticancer properties. For instance, some analogues

have been found to induce autophagy in breast and ovarian cancer cell lines by inactivating the

AKT/mTOR signaling pathway.[9][10]
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Caption: Synthesis of Diethyl diallylmalonate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK548938/
https://www.benchchem.com/product/b042340?utm_src=pdf-body
https://www.benchchem.com/product/b042340?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29577866/
https://www.benthamdirect.com/content/journals/acamc/10.2174/1871520618666180322120533
https://www.benchchem.com/product/b042340?utm_src=pdf-body-img
https://www.benchchem.com/product/b042340?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ring-Closing Metathesis

Diethyl Diallylmalonate

RCM Reaction

Grubbs Catalyst

Purification Carbocyclic Precursor

Click to download full resolution via product page

Caption: Ring-Closing Metathesis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8018726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8018726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8018726/
https://www.researchgate.net/figure/Conversion-plots-for-RCM-reactions-of-diethyl-diallylmalonate-diallyl-ether-and-diallyl_fig6_47518940
https://pmc.ncbi.nlm.nih.gov/articles/PMC6396324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6396324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8856764/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10453654/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10453654/
https://www.ncbi.nlm.nih.gov/books/NBK548938/
https://pubmed.ncbi.nlm.nih.gov/29577866/
https://pubmed.ncbi.nlm.nih.gov/29577866/
https://www.benthamdirect.com/content/journals/acamc/10.2174/1871520618666180322120533
https://www.benchchem.com/product/b042340#cas-number-and-iupac-name-for-diethyl-diallylmalonate
https://www.benchchem.com/product/b042340#cas-number-and-iupac-name-for-diethyl-diallylmalonate
https://www.benchchem.com/product/b042340#cas-number-and-iupac-name-for-diethyl-diallylmalonate
https://www.benchchem.com/product/b042340#cas-number-and-iupac-name-for-diethyl-diallylmalonate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b042340?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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